molecular formula C8H9ClN2O3S B140525 2-chloro-N-(3-sulfamoylphenyl)acetamide CAS No. 135202-69-6

2-chloro-N-(3-sulfamoylphenyl)acetamide

Cat. No. B140525
CAS RN: 135202-69-6
M. Wt: 248.69 g/mol
InChI Key: GOSZWXQMJCRQFQ-UHFFFAOYSA-N
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Description

2-Chloro-N-(3-sulfamoylphenyl)acetamide, also known as CSPA, is an organic compound that is used in a variety of laboratory experiments and applications. It is an amide derivative of chloroacetamide, and is a white, odorless solid that is soluble in hot water and alcohols. CSPA has a variety of uses in scientific research, ranging from synthesis methods to biochemical and physiological effects.

Scientific Research Applications

Anticancer Activity

2-chloro-N-(3-sulfamoylphenyl)acetamide has been studied for its potential anticancer properties. A study by Ghorab et al. (2015) used this compound as a key intermediate for synthesizing various sulfonamide derivatives, which were then tested for their anticancer activity against breast cancer (MDA-MB-231) and colon cancer (HT-29) cell lines. Notably, one of the synthesized compounds exhibited significant potency against breast cancer cell lines (Ghorab, Alsaid, Abdullah-al-Dhfyan, & Arafa, 2015).

Heterocyclic Synthesis

The compound is also notable in the synthesis of polyfunctionalized heterocyclic compounds. Gouda (2014) reviewed its use as a synthon, highlighting its role in the synthesis and reactions of heterocyclic compounds, demonstrating its versatility in chemical synthesis (Gouda, 2014).

Antimicrobial Activity

Divya et al. (2015) prepared a class of bis-heterocyclic sulfamoyl acetamides, including chloro substituted thiazolyl imidazolylsulfamoyl acetamide, and tested their antimicrobial activity. They found one compound to be a potent antimicrobial agent against Pseudomonas aeruginosa and Penicillium chrysogenum (Divya, Sravya, Padmaja, & Padmavathi, 2015).

Soil Reception and Herbicide Activity

Research by Banks and Robinson (1986) investigated the herbicides acetochlor, alachlor, and metolachlor, which include derivatives of this compound. They studied the reception of these herbicides in different soil conditions and their activity on grain sorghum (Banks & Robinson, 1986).

Safety and Hazards

The compound is labeled with the GHS05 and GHS07 pictograms, indicating that it can cause eye irritation and may be harmful if swallowed or inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Mechanism of Action

Target of Action

The primary targets of 2-chloro-N-(3-sulfamoylphenyl)acetamide are currently unknown

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound . These factors could include the pH and temperature of the body’s tissues, the presence of other compounds, and the specific characteristics of the compound’s targets.

Biochemical Analysis

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-chloro-N-(3-sulfamoylphenyl)acetamide change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under normal storage conditions, but its activity may decrease over time due to degradation . Long-term exposure to this compound can lead to changes in cellular function, including alterations in gene expression and metabolic activity.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its activity. It is transported across cell membranes by specific transporters and binding proteins . Once inside the cell, it accumulates in specific compartments, where it exerts its effects. The localization and accumulation of this compound are influenced by its interactions with cellular transporters and binding proteins.

Subcellular Localization

The subcellular localization of this compound affects its activity and function. It is directed to specific compartments or organelles within the cell by targeting signals and post-translational modifications . This localization is essential for its interaction with target biomolecules and enzymes, influencing its overall activity and function.

properties

IUPAC Name

2-chloro-N-(3-sulfamoylphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClN2O3S/c9-5-8(12)11-6-2-1-3-7(4-6)15(10,13)14/h1-4H,5H2,(H,11,12)(H2,10,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOSZWXQMJCRQFQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)S(=O)(=O)N)NC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20407395
Record name 2-Chloro-N-(3-sulfamoylphenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20407395
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

135202-69-6
Record name 2-Chloro-N-(3-sulfamoylphenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20407395
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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